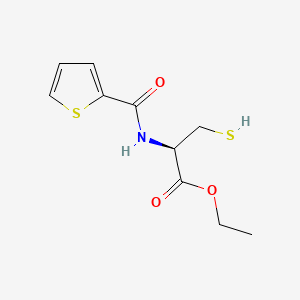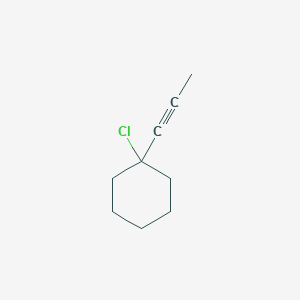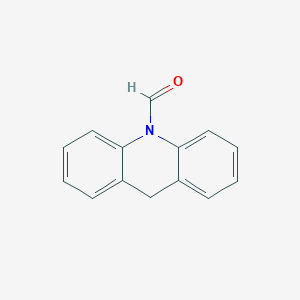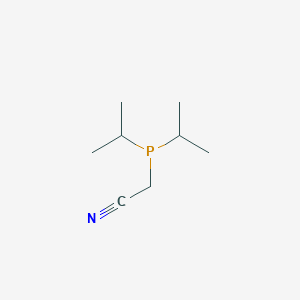![molecular formula C24H44O2S4 B14616833 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane CAS No. 59014-61-8](/img/structure/B14616833.png)
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane is a complex organic compound characterized by the presence of multiple dithiane and dioxolane groups. These functional groups are known for their stability and reactivity, making the compound a valuable subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions are often mild, with room temperature being sufficient for the formation of the dithiane rings. The dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The dithiane groups can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane groups can be achieved using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, organolithium reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives .
Wissenschaftliche Forschungsanwendungen
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane involves its ability to undergo various chemical transformations. The dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-YL)ethyl]-1,3-dithiane
- 2-[4-(1,3-Dithian-2-YL)phenyl]-1,3-dithiane
Uniqueness
2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59014-61-8 |
|---|---|
Molekularformel |
C24H44O2S4 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
2-[9-[2-[4-(1,3-dithian-2-yl)butyl]-1,3-dithian-2-yl]nonyl]-1,3-dioxolane |
InChI |
InChI=1S/C24H44O2S4/c1(2-4-6-12-22-25-16-17-26-22)3-5-8-14-24(29-20-11-21-30-24)15-9-7-13-23-27-18-10-19-28-23/h22-23H,1-21H2 |
InChI-Schlüssel |
JMPIMSYQMMFSDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)CCCCC2(SCCCS2)CCCCCCCCCC3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



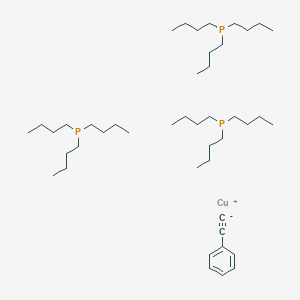

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
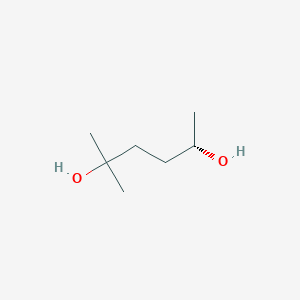
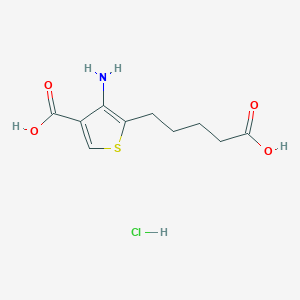
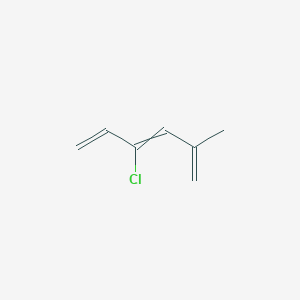
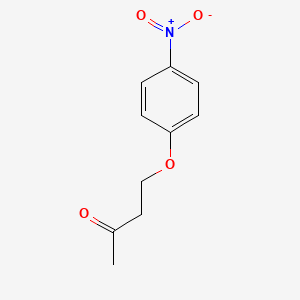
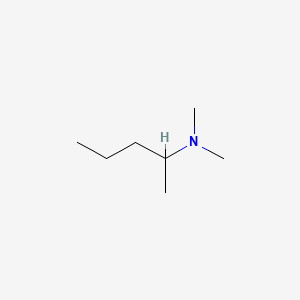
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
